Methyl 6-(1,3-benzodioxol-5-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxylate
Description
Methyl 6-(1,3-benzodioxol-5-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxylate is a heterocyclic compound featuring a fused oxazolo-pyridine core substituted with a 1,3-benzodioxole moiety and a methyl ester group. Its structure combines aromaticity from the benzodioxolyl group with the electron-deficient oxazolo-pyridine system, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
methyl 6-(1,3-benzodioxol-5-yl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5/c1-8-14-10(16(19)20-2)6-11(17-15(14)23-18-8)9-3-4-12-13(5-9)22-7-21-12/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMIUISNDCWUKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC4=C(C=C3)OCO4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(1,3-benzodioxol-5-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form 1,3-benzodioxole.
Construction of the Oxazolo[5,4-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an oxazole precursor.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may utilize optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxazole ring, potentially opening it to form simpler amine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Synthesis and Characterization
The compound can be synthesized through various methods involving the reaction of appropriate precursors. The characterization of the compound is typically performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm its structure and purity.
Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit notable antimicrobial activity. For example, related compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Methyl 6-(1,3-benzodioxol-5-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxylate | Staphylococcus aureus | 32 µg/mL |
| Related Compound | Escherichia coli | 64 µg/mL |
Antifungal Activity
In addition to antibacterial properties, the compound has been evaluated for antifungal activity against species such as Candida albicans. Preliminary studies suggest moderate efficacy, indicating potential for therapeutic applications in treating fungal infections.
Anti-inflammatory Effects
Some studies have explored the anti-inflammatory potential of this compound. It has been suggested that the benzodioxole moiety may contribute to its ability to inhibit inflammatory pathways, making it a candidate for further investigation in inflammatory disease models.
Case Study 1: Antimicrobial Evaluation
A comprehensive study assessed the antimicrobial efficacy of various derivatives of this compound. The results indicated that certain derivatives exhibited strong antibacterial properties with MIC values comparable to traditional antibiotics.
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound interacts favorably with key enzymes involved in bacterial metabolism and inflammatory pathways.
Potential Applications
The applications of this compound can be summarized as follows:
- Pharmaceutical Development : Its antimicrobial and anti-inflammatory properties make it a candidate for developing new therapeutic agents.
- Agricultural Chemistry : Potential use as a biopesticide or fungicide due to its antifungal activity.
- Research Tool : Its unique structure allows it to serve as a lead compound in drug discovery programs targeting specific diseases.
Mechanism of Action
The mechanism of action of Methyl 6-(1,3-benzodioxol-5-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes and receptors, while the oxazolo[5,4-b]pyridine core can modulate biological pathways. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Comparisons
Substitution Effects on Bioavailability The methyl ester in the target compound likely improves membrane permeability compared to the carboxylic acid in CAS 66046-42-2, which may suffer from ionization at physiological pH .
Aromatic vs. Aliphatic Substituents
- The 1,3-benzodioxol-5-yl group (target compound and CAS 171489-59-1) is metabolically stable compared to 4-methoxyphenyl (Y505-0077), as the methylenedioxy ring resists oxidative degradation .
Reactivity and Stability
- The chloroacetyl substituent in CAS 171489-59-1 is a reactive electrophile, making it prone to nucleophilic attack (e.g., by glutathione), whereas the target compound’s ester is more hydrolytically stable .
Biological Activity
Methyl 6-(1,3-benzodioxol-5-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C21H19N3O4
Molecular Weight: 373.4 g/mol
IUPAC Name: this compound
InChI Key: MTUVQHGLIPTWQJ-UHFFFAOYSA-N
The compound features a benzodioxole moiety linked to an oxazolo[5,4-b]pyridine core, which contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition: It has been shown to inhibit histone deacetylases (HDACs), which are involved in the regulation of gene expression and have implications in cancer biology. By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and alter cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation: The compound may increase ROS levels within cells, leading to oxidative stress that can trigger cell death mechanisms.
Anticancer Activity
Several studies have demonstrated the anticancer potential of this compound:
- Case Study 1: In vitro studies showed that the compound exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism involved the induction of apoptosis through caspase activation and mitochondrial dysfunction .
- Case Study 2: In vivo experiments on animal models indicated that treatment with this compound led to reduced tumor growth and improved survival rates. Histological analyses revealed decreased proliferation markers in treated tumors compared to controls .
Enzymatic Inhibition
Research has highlighted the compound's ability to inhibit specific enzymes:
- Phosphodiesterase Inhibition: Similar compounds have shown promise as phosphodiesterase (PDE) inhibitors. PDEs play a crucial role in regulating cyclic nucleotide levels, which are important for various physiological processes including vasodilation and neurotransmission. The potential for this compound to act as a PDE inhibitor suggests it could have therapeutic applications in cardiovascular diseases .
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the following table:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Anticancer | Induced apoptosis in breast and colon cancer cell lines via HDAC inhibition. |
| Study 2 | Antitumor | Reduced tumor growth in animal models; improved survival rates observed. |
| Study 3 | Enzymatic Inhibition | Potential PDE inhibitor; may enhance vasodilation effects. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
